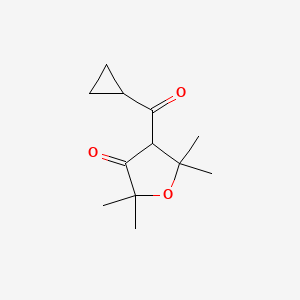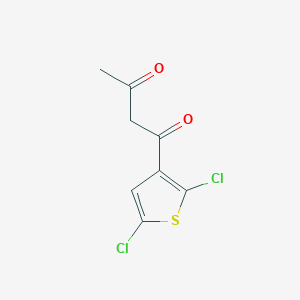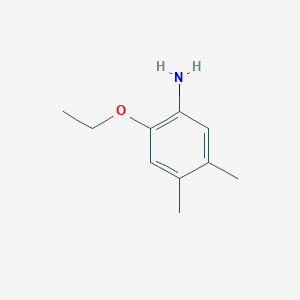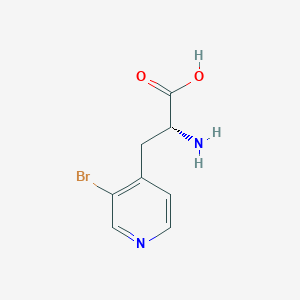
Cyclooctylmethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctylmethanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a cyclooctyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with sodium hydrosulfide in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Applications De Recherche Scientifique
Cyclooctylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Cyclooctylmethanethiol can be compared with other thiol-containing compounds such as ethanethiol and methanethiol. While all these compounds share the thiol functional group, this compound is unique due to its cyclooctyl ring structure, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other thiols may not be as effective.
Comparaison Avec Des Composés Similaires
- Ethanethiol
- Methanethiol
- Propanethiol
Cyclooctylmethanethiol stands out due to its larger ring structure, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H18S |
|---|---|
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
cyclooctylmethanethiol |
InChI |
InChI=1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 |
Clé InChI |
KUNPJNZROAIDQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)
![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
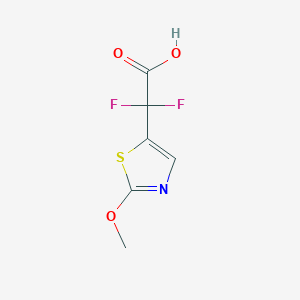
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)
